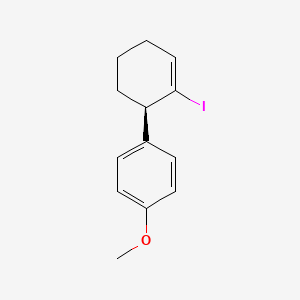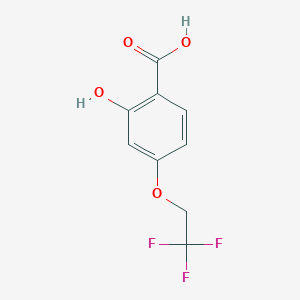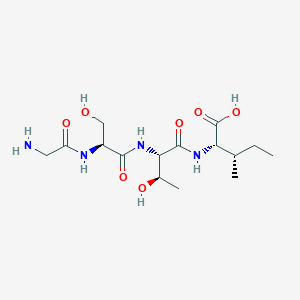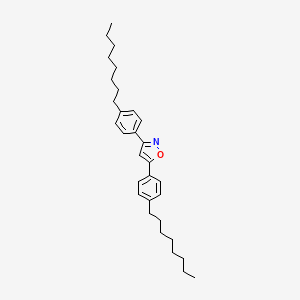
Acetic acid;tridecane-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;tridecane-2,4-diol: is a chemical compound that combines the properties of acetic acid and tridecane-2,4-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Tridecane-2,4-diol is a diol, which means it contains two hydroxyl groups (-OH) attached to a tridecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecane-2,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using reagents such as osmium tetroxide or potassium permanganate, which add hydroxyl groups to the double bonds of alkenes . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid . For tridecane-2,4-diol, industrial methods may include the catalytic hydrogenation of tridecane derivatives or the use of biocatalysts to achieve the desired diol structure.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;tridecane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in tridecane-2,4-diol can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Esters or ethers.
Wissenschaftliche Forschungsanwendungen
Acetic acid;tridecane-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;tridecane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in tridecane-2,4-diol can form hydrogen bonds with biological molecules, affecting their structure and function. Acetic acid can act as a proton donor, influencing pH and participating in acid-base reactions. Together, these properties enable the compound to exert its effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tridecane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
Acetic acid;dodecane-2,4-diol: Similar structure but with a shorter carbon chain.
Acetic acid;pentadecane-2,4-diol: Similar structure but with a longer carbon chain.
Uniqueness
Acetic acid;tridecane-2,4-diol is unique due to its specific combination of acetic acid and tridecane-2,4-diol, which imparts distinct chemical and physical properties. Its specific hydroxyl group positions and carbon chain length make it suitable for particular applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
142798-60-5 |
|---|---|
Molekularformel |
C17H36O6 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
acetic acid;tridecane-2,4-diol |
InChI |
InChI=1S/C13H28O2.2C2H4O2/c1-3-4-5-6-7-8-9-10-13(15)11-12(2)14;2*1-2(3)4/h12-15H,3-11H2,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
KKPBNSQXSBGQJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CC(C)O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)


![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)




![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)

